molecular formula C16H11NO3S B373290 1-({2-nitrophenyl}sulfanyl)-2-naphthol CAS No. 24059-34-5

1-({2-nitrophenyl}sulfanyl)-2-naphthol

Cat. No.: B373290
CAS No.: 24059-34-5
M. Wt: 297.3g/mol
InChI Key: ZKAJKWFOUDSKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-nitrophenyl}sulfanyl)-2-naphthol is an organic compound with the molecular formula C16H11NO3S It is a derivative of naphthalene, featuring a nitrophenyl group and a sulfanyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-nitrophenyl}sulfanyl)-2-naphthol typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which activates the phenolic group of 2-naphthol, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of organic synthesis involving nucleophilic substitution and the use of activating agents like triethylamine can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-({2-nitrophenyl}sulfanyl)-2-naphthol undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-({2-nitrophenyl}sulfanyl)-2-naphthol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-({2-nitrophenyl}sulfanyl)-2-naphthol involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its nitrophenyl and sulfanyl groups attached to the naphthalene ring

Properties

CAS No.

24059-34-5

Molecular Formula

C16H11NO3S

Molecular Weight

297.3g/mol

IUPAC Name

1-(2-nitrophenyl)sulfanylnaphthalen-2-ol

InChI

InChI=1S/C16H11NO3S/c18-14-10-9-11-5-1-2-6-12(11)16(14)21-15-8-4-3-7-13(15)17(19)20/h1-10,18H

InChI Key

ZKAJKWFOUDSKBM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2SC3=CC=CC=C3[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2SC3=CC=CC=C3[N+](=O)[O-])O

Origin of Product

United States

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